molecular formula C16H30N2O3S2 B5544486 N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B5544486
M. Wt: 362.6 g/mol
InChI Key: PXSDWZOCMCSYNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds involves sophisticated chemical processes designed to achieve desired structural features and functional properties. For instance, the synthesis of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 illustrates the intricate design and optimization strategies employed to develop compounds with specific biological activities (Cioffi et al., 2016). These strategies focus on optimizing various appendages of the scaffold, indicating the complexity and precision required in the chemical synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by specific functional groups and scaffolds that confer the desired biological or chemical properties. For example, the structure-activity relationships (SAR) of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 reveal how modifications to the benzamide and central ring components influence their activity (Cioffi et al., 2013). These insights into molecular structure are crucial for understanding the function and potential applications of the compounds.

Chemical Reactions and Properties

Chemical reactions involving these compounds are essential for their synthesis and functionalization. For instance, the synthesis of 3-aryl-N-n-propyl-piperidines from α-sulfonyl acetamide via formal [3+3] cycloaddition reactions demonstrates the types of chemical reactions utilized to construct complex molecular architectures (Chang et al., 2002). These reactions are critical for the synthesis and subsequent application of such compounds.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. While specific data on N-[3-(Cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide were not directly available, related research on compounds such as nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid highlights the importance of these properties in determining the compounds' applicability in various contexts (Rezaee & Davarpanah, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, potential for catalysis, and interactions with biological molecules, define the utility of these compounds. The synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens highlight the chemical properties relevant to biological applications (Vinaya et al., 2009). These properties are crucial for the development of compounds with potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Research has explored various synthesis techniques for creating compounds with similar structures, focusing on their potential for yielding novel pharmaceuticals. For instance, a study detailed the synthesis of piperidine derivatives, emphasizing the role of sulfones in the development of new medicinal chemistry applications (Wang et al., 2006).

Biological and Pharmacological Applications

  • Antibacterial Agents: Some compounds, such as pyrido(2,3-d)pyrimidine derivatives, have been highlighted for their antibacterial activity against gram-negative bacteria, including Pseudomonas aeruginosa, showcasing the therapeutic potential of these compounds in combating bacterial infections (Matsumoto & Minami, 1975).
  • Cyclin-dependent Kinase Inhibitors: Another study focused on beta-piperidinoethylsulfides, which upon oxidation and subsequent reactions, yielded compounds acting as inhibitors of cyclin-dependent kinase CDK2, a crucial target in cancer therapy (Griffin et al., 2006).
  • Antidepressant and Antidementia Agents: Certain piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, suggesting their potential use as antidementia agents (Sugimoto et al., 1990).
  • Glycine Transporter-1 Inhibitors: Research into N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1) has identified compounds with a desirable balance of in vitro potency, selectivity, and pharmacokinetic profiles, showcasing their potential for treating neurological disorders (Cioffi et al., 2016).

properties

IUPAC Name

N-(3-cyclohexylsulfanylpropyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3S2/c1-23(20,21)18-11-5-7-14(13-18)16(19)17-10-6-12-22-15-8-3-2-4-9-15/h14-15H,2-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSDWZOCMCSYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCCCSC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(cyclohexylsulfanyl)propyl]-1-(methylsulfonyl)piperidine-3-carboxamide

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